molecular formula C10H12N2O2 B122137 6-Morpholinonicotinaldehyde CAS No. 173282-60-5

6-Morpholinonicotinaldehyde

Cat. No. B122137
M. Wt: 192.21 g/mol
InChI Key: VZEANTSDLFVWCK-UHFFFAOYSA-N
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Description

6-Morpholinonicotinaldehyde is a chemical compound that is part of the morpholine family, which are heterocyclic amine oxides with a six-membered ring containing both nitrogen and oxygen atoms. Morpholine derivatives are of significant interest due to their applications in pharmaceuticals and agrochemicals. They are often used as building blocks in the synthesis of various bioactive molecules.

Synthesis Analysis

The synthesis of morpholine derivatives, including those similar to 6-Morpholinonicotinaldehyde, has been explored through various methods. One approach involves the regioselective cyclization of diols obtained by the ring opening of commercially available chiral epoxides under solid–liquid phase transfer catalysis conditions (SL-PTC) . Another method described the synthesis of 2,6-disubstituted morpholines through the reduction of oxabicyclic tetrazoles under mild conditions, which was successful for a wide range of tetrazoles . Additionally, the regioselective nucleophilic ring opening of oxiranes with tosylamide under SL-PTC conditions followed by cyclization has been used to synthesize symmetric and non-symmetric 2,6-disubstituted morpholines .

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a six-membered ring containing nitrogen and oxygen atoms. The substitution at the 2,6-positions on the morpholine ring is a common structural motif that is often targeted in synthetic strategies due to its prevalence in pharmacologically active compounds .

Chemical Reactions Analysis

Morpholine derivatives undergo various chemical reactions that are useful in further synthetic applications. For instance, the Pfitzinger reaction was used to synthesize 6-(morpholine-4-sulfonyl)quinoline-2,3,4-tricarboxylic acid, which involved selective decarboxylation and reaction with primary amines to form compounds with interesting pharmacological activity . Another example is the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which involved bromination and dehydration of a diol with cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives like 6-Morpholinonicotinaldehyde are influenced by the substituents on the morpholine ring. These properties are crucial for their function as intermediates in pharmaceutical synthesis. For example, the presence of different substituents can affect the solubility, boiling point, and stability of the compounds, which in turn can influence their reactivity and the conditions required for further chemical transformations .

Scientific Research Applications

Synthesis of Piperazines and Morpholines

6-Morpholinonicotinaldehyde plays a significant role in the synthesis of piperazines and morpholines, which are crucial in creating biologically active compounds. SnAP reagents, which transform aldehydes into N-unprotected piperazines and morpholines, utilize this aldehyde for the synthesis of these valuable structural motifs in a single step, compatible with various types of aldehydes (Luescher, Vo, & Bode, 2014).

Catalysis in Chemoselective Reactions

The compound is involved in chemoselective cross-benzoin reactions, where morpholinone-derived triazolium salts catalyze these reactions, including a range of aliphatic and aromatic aldehydes. This highlights its utility in creating specific chemical reactions with high yields (Langdon, Wilde, Thai, & Gravel, 2014).

Development of Calpain Inhibitors

In medicinal chemistry, 6-Morpholinonicotinaldehyde is involved in developing novel 6-hydroxy-3-morpholinones as calpain inhibitors. These compounds exhibit stability and improved permeability compared to their aldehyde counterparts, demonstrating their potential in therapeutic applications (Nakamura et al., 2003).

Creation of Bridged Bicyclic Morpholines

This aldehyde is instrumental in synthesizing bridged bicyclic morpholines, essential in medicinal chemistry research. The synthesis process, beginning with inexpensive materials, results in morpholine analogs that are crucial for drug development (Walker, Eklov, & Bedore, 2012).

Safety And Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes in contact with the skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . It’s important to avoid dust formation and breathing mist, gas, or vapors .

properties

IUPAC Name

6-morpholin-4-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-8-9-1-2-10(11-7-9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEANTSDLFVWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380100
Record name 6-Morpholinonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Morpholinonicotinaldehyde

CAS RN

173282-60-5
Record name 6-Morpholinonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(morpholin-4-yl)pyridine-3-carbaldehyde
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